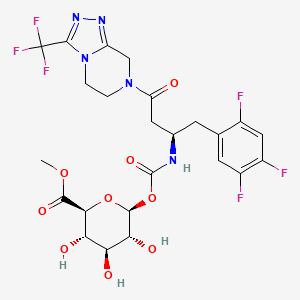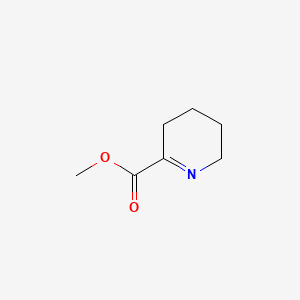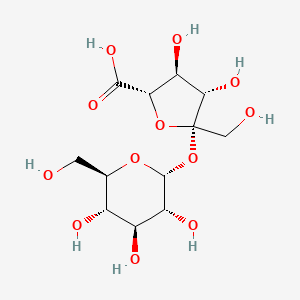![molecular formula C18H18Cl3NO5 B13838887 ethyl 2-[4-[4-(aminomethyl)-3-hydroxybenzoyl]-2,3-dichlorophenoxy]acetate;hydrochloride](/img/structure/B13838887.png)
ethyl 2-[4-[4-(aminomethyl)-3-hydroxybenzoyl]-2,3-dichlorophenoxy]acetate;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-[4-[4-(aminomethyl)-3-hydroxybenzoyl]-2,3-dichlorophenoxy]acetate;hydrochloride is a complex organic compound with potential applications in various fields, including pharmaceuticals and chemical research. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for synthetic chemists and researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[4-[4-(aminomethyl)-3-hydroxybenzoyl]-2,3-dichlorophenoxy]acetate;hydrochloride typically involves multiple steps, including the formation of intermediate compounds. One common method involves the following steps:
Formation of the Benzoyl Intermediate: The initial step involves the reaction of 4-(aminomethyl)-3-hydroxybenzoic acid with 2,3-dichlorophenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the benzoyl intermediate.
Esterification: The benzoyl intermediate is then esterified with ethyl bromoacetate in the presence of a base such as potassium carbonate to form the ethyl ester.
Hydrochloride Formation: The final step involves the conversion of the ethyl ester to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-[4-[4-(aminomethyl)-3-hydroxybenzoyl]-2,3-dichlorophenoxy]acetate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
Ethyl 2-[4-[4-(aminomethyl)-3-hydroxybenzoyl]-2,3-dichlorophenoxy]acetate;hydrochloride has several scientific research applications:
Pharmaceutical Research: It can be used as an intermediate in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Chemical Biology: The compound can be used to study the interactions between small molecules and biological macromolecules.
Material Science: It may be used in the development of novel materials with specific properties, such as polymers or coatings.
Analytical Chemistry: The compound can serve as a standard or reference material in various analytical techniques.
Mécanisme D'action
The mechanism of action of ethyl 2-[4-[4-(aminomethyl)-3-hydroxybenzoyl]-2,3-dichlorophenoxy]acetate;hydrochloride depends on its specific application. In pharmaceutical research, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to various therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride
- Methyl 2-{[4-(aminomethyl)phenyl]formamido}acetate hydrochloride
- Substituted ethyl esters of 2-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acids
Uniqueness
Ethyl 2-[4-[4-(aminomethyl)-3-hydroxybenzoyl]-2,3-dichlorophenoxy]acetate;hydrochloride is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and interactions. This makes it a versatile compound for various research applications, distinguishing it from other similar compounds that may lack certain functional groups or exhibit different reactivity.
Propriétés
Formule moléculaire |
C18H18Cl3NO5 |
|---|---|
Poids moléculaire |
434.7 g/mol |
Nom IUPAC |
ethyl 2-[4-[4-(aminomethyl)-3-hydroxybenzoyl]-2,3-dichlorophenoxy]acetate;hydrochloride |
InChI |
InChI=1S/C18H17Cl2NO5.ClH/c1-2-25-15(23)9-26-14-6-5-12(16(19)17(14)20)18(24)10-3-4-11(8-21)13(22)7-10;/h3-7,22H,2,8-9,21H2,1H3;1H |
Clé InChI |
JGXBGWBGGUVJJN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)COC1=C(C(=C(C=C1)C(=O)C2=CC(=C(C=C2)CN)O)Cl)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-Bis[tri(propan-2-yl)silyloxy]propan-2-yloxy-tri(propan-2-yl)silane](/img/structure/B13838807.png)
![N-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]hydroxylamine](/img/structure/B13838818.png)


![1-(1,4-Dihydropyrrolo[3,4-d]pyridazin-6-yl)ethanone](/img/structure/B13838835.png)
![(2S,3R)-2-[[9-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]carbamoylamino]-3-hydroxybutanoic acid](/img/structure/B13838837.png)







![3-(2-Bicyclo[2.2.1]heptanyl)prop-2-ynal](/img/structure/B13838895.png)
